N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one core fused with a thioacetamide moiety. Key structural attributes include:
- 3,4-Dimethylphenyl group: Introduces steric bulk and modulates electronic properties via methyl groups.
- Thioether linkage: Likely influences redox stability and hydrogen bonding capacity.
While direct pharmacological data for this compound is absent in the provided evidence, its structural motifs align with bioactive heterocycles known for antimicrobial, antitumor, and kinase-inhibitory activities .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-13-5-6-15(10-14(13)2)23-18(28)12-32-22-25-24-21-26(11-16-4-3-8-30-16)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUZLBXLPCROTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic potentials based on available research.
Chemical Structure
The compound features a complex structure that includes:
- A 3,4-dimethylphenyl moiety.
- A thieno[2,3-e][1,2,4]triazolo core.
- A furan group linked through a thioacetamide bridge.
Anticancer Properties
Research suggests that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with furan and thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. This is particularly noted in studies involving breast cancer cell lines where such compounds demonstrated cytotoxic effects .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial and Antifungal Effects : Similar derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of the furan ring is often associated with enhanced bioactivity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases:
- Cytokine Modulation : Compounds with thiazole and triazole rings have been documented to modulate inflammatory cytokines. They can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages .
Study 1: Anticancer Activity
A study investigating the effects of similar thieno[2,3-e][1,2,4]triazolo derivatives demonstrated significant inhibition of cancer cell growth in vitro. The compound induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, derivatives similar to the target compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth and survival pathways.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways.
A notable study evaluated the compound's efficacy against breast cancer cell lines, revealing a significant reduction in cell viability at micromolar concentrations.
Antimicrobial Activity
N-(3,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide has also shown antimicrobial properties against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria suggests potential use as an antibiotic agent. The thioether linkage may enhance its ability to disrupt bacterial membranes or inhibit critical metabolic pathways.
Anti-inflammatory Effects
In silico studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory processes. This activity positions it as a candidate for treating inflammatory diseases such as arthritis or asthma.
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Thieno-Triazole Core : Utilizing cyclization reactions to form the thieno-triazole structure.
- Functionalization : Introducing the furan and dimethylphenyl groups through substitution reactions.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of thioacetamide-linked heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Structural Variations and Bioactivity
a) Aromatic Substituents
b) Heterocyclic Core Modifications
- Thieno-triazolo-pyrimidine vs. Thieno-pyrimidinone (Target vs. ): The triazole ring in the target compound may confer rigidity, while pyrimidinone cores () offer hydrogen-bonding sites for kinase inhibition .
c) Linker Groups
- Thioether vs. Sulfonyl (Target vs.
Physicochemical and Pharmacokinetic Insights
- Melting Points : Analogs like Example 83 () show high MPs (~302–304°C), suggesting thermal stability for crystalline derivatives .
- Molecular Weight : The target compound’s molecular weight (~500–550 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability.
- LogP : Furan and thiophene substituents may lower LogP compared to purely aromatic analogs (e.g., ), impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
